7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate

Catalog No.
S996851
CAS No.
7151-03-3
M.F
C4H5N5O2
M. Wt
155.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate

CAS Number

7151-03-3

Product Name

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate

IUPAC Name

3,5-dihydroimidazo[4,5-d]triazin-4-one;hydrate

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

InChI

InChI=1S/C4H3N5O.H2O/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);1H2

InChI Key

SCMOMVAOPVUSHY-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)NN=N2.O

Canonical SMILES

C1=NC2=C(N1)C(=O)NN=N2.O
  • Heterocyclic Scaffold

    The molecule possesses a unique heterocyclic ring system, incorporating both imidazole and triazine moieties. Heterocyclic compounds are known for their diverse biological activities . 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate, could be explored as a scaffold for designing new drugs or functional molecules.

  • Hydrogen Bonding

    The presence of a hydrate (water molecule) attached to the structure indicates potential for hydrogen bonding. Hydrogen bonding plays a crucial role in various biological processes . This property could influence the molecule's interaction with biomolecules, making it a candidate for studying protein-ligand interactions or designing materials with specific functionalities.

  • Derivatization Potential

    The core structure offers possibilities for further chemical modifications. Introducing new functional groups could lead to analogs with enhanced or altered properties, expanding the range of potential applications in medicinal chemistry or material science.

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate is a heterocyclic compound characterized by its unique structure that incorporates both an imidazole ring and a triazine ring. Its chemical formula is C4H5N5O2, and it has a molecular weight of approximately 155.11 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry.

The structure of 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate can be depicted as follows:

text
N / \ C N / \ / \N C C \ / \ / C N \ / O

In this representation, the fused rings contribute to its chemical properties and biological activity.

Typical of heterocyclic compounds. For instance:

  • Nucleophilic Substitution: The nitrogen atoms in the triazine ring can act as nucleophiles, allowing for substitutions with electrophiles.
  • Condensation Reactions: The presence of hydroxyl groups can lead to condensation reactions with aldehydes or ketones, forming more complex structures.
  • Hydrolysis: In aqueous environments, the hydrate form may undergo hydrolysis, affecting its stability and reactivity.

These reactions are essential for synthesizing derivatives that may enhance its biological properties or alter its physical characteristics.

The biological activity of 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate has been a subject of research due to its potential therapeutic effects. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.

These activities highlight the compound's significance in medicinal chemistry and pharmacology.

Several methods have been developed for synthesizing 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate:

  • Cyclization Reactions: Starting from appropriate precursors such as amidines and α-halo ketones can lead to the formation of the imidazo-triazine structure through cyclization.
  • One-Pot Synthesis: This method involves combining all reagents in a single reaction vessel, simplifying the synthesis process while maintaining yield efficiency.
  • Solvent-Free Conditions: Recent advancements have explored solvent-free synthesis methods that enhance sustainability and reduce environmental impact.

These methods are crucial for producing the compound in sufficient quantities for research and application.

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate has several applications across different fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Agricultural Chemistry: The compound may serve as a basis for developing new pesticides or herbicides due to its biological activity.
  • Material Science: Its unique structural properties could lead to innovations in polymer science or nanotechnology.

The versatility of this compound underscores its importance in both research and industrial applications.

Interaction studies involving 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate are essential for understanding its behavior in biological systems:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its efficacy and safety profile.
  • Synergistic Effects: Studies exploring combinations with other drugs may reveal enhanced effects or reduced side effects.

These interactions are vital for optimizing the use of this compound in therapeutic settings.

Several compounds share structural similarities with 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-oneContains an additional hydrogen atomExhibits different reactivity patterns
4H-Imidazo(4,5-d)-v-triazineLacks hydroxyl groupMay show different biological activities
TemozolomideRelated to cancer treatmentKnown for specific anticancer mechanisms

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate stands out due to its unique combination of structural elements and potential applications that differentiate it from these similar compounds.

GHS Hazard Statements

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2024-04-15

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